molecular formula C18H18F3N3O3 B2979141 (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone CAS No. 2034475-81-3

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2979141
CAS No.: 2034475-81-3
M. Wt: 381.355
InChI Key: NQKBSSKYRWBBLO-UHFFFAOYSA-N
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Description

The compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone features a pyrrolidine ring linked to a 4,6-dimethylpyrimidin-2-yl group via an ether bond and a 2-(trifluoromethoxy)phenyl ketone moiety. This structure combines a conformationally flexible pyrrolidine scaffold with electron-deficient aromatic systems (pyrimidine and trifluoromethoxyphenyl), which are often employed in medicinal chemistry to enhance binding specificity and metabolic stability. While detailed physicochemical data (e.g., solubility, melting point) are unavailable in the provided evidence, its molecular formula can be inferred as C₁₉H₁₉F₃N₃O₃ (molecular weight ≈ 403.37 g/mol).

Properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3/c1-11-9-12(2)23-17(22-11)26-13-7-8-24(10-13)16(25)14-5-3-4-6-15(14)27-18(19,20)21/h3-6,9,13H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKBSSKYRWBBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H23N3O3C_{19}H_{23}N_{3}O_{3}, with a molecular weight of approximately 357.5 g/mol . The structure includes a pyrrolidine ring, a dimethylpyrimidine moiety, and a trifluoromethoxyphenyl group, which contribute to its diverse biological interactions.

PropertyValue
Molecular FormulaC19H23N3O3C_{19}H_{23}N_{3}O_{3}
Molecular Weight357.5 g/mol
Key Functional GroupsPyrrolidine, Pyrimidine, Trifluoromethoxy

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Research indicates that it may act as an enzyme inhibitor , particularly targeting specific kinases involved in signaling pathways. The structural elements facilitate binding through hydrogen bonding and hydrophobic interactions, influencing cellular processes such as signal transduction and metabolism.

Antimicrobial Activity

Studies have evaluated the antimicrobial properties of similar compounds derived from pyrimidine and pyrrolidine structures. For example:

  • Antibacterial Activity : Compounds structurally related to the target compound have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values for certain derivatives were comparable to standard antibiotics like ampicillin .

Case Studies

  • Inhibition Studies : A study demonstrated that derivatives of pyrimidine exhibited significant inhibition against bacterial strains, with some compounds showing MIC values in the range of 50-200 µg/mL . This suggests potential for the target compound in developing new antimicrobial agents.
  • Cytotoxicity Assays : Another investigation into similar compounds revealed cytotoxic effects on cancer cell lines, indicating that modifications in the structure could enhance therapeutic efficacy against tumors .

Comparative Analysis

Comparative studies between structurally similar compounds reveal insights into their biological activities:

CompoundBiological ActivityMIC Values (µg/mL)
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanoneEnzyme inhibitor targeting kinases50 - 200
4-thiazolidinone derivativesModerate antibacterial activity100 - 400
Pyrimidine derivativesSignificant inhibition against S. aureusComparable to ampicillin

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthesis Challenges : highlights the use of palladium catalysts for coupling reactions involving trifluoromethyl groups, suggesting similar methodologies could apply to the target compound’s synthesis .
  • Future Directions : Substructure analysis (as in ) could identify common motifs in bioactive compounds, guiding optimization of the target molecule’s pharmacokinetic profile .

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